Piericidin A from microbial source

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piericidin A is a naturally occurring antibiotic compound discovered from the soil-derived actinomycete Streptomyces mobaraensis . It is known for its potent inhibitory activity against NADH dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . The structure of Piericidin A closely resembles that of ubiquinone, allowing it to compete for binding sites in NADH dehydrogenase as well as photosystem II .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Piericidin A involves constructing its complex structure, which includes a 4-pyridinol core linked with a methylated polyketide side chain . One of the notable synthetic routes involves the use of propene as an atom-economical linchpin for the concise total synthesis of polyenes . This method employs ruthenium-catalyzed coupling reactions to construct the 1,3,6-triene structure, which is a key feature of Piericidin A .

Industrial Production Methods: Industrial production of Piericidin A typically involves the fermentation of Streptomyces mobaraensis cultures . The fermentation process is optimized to maximize the yield of Piericidin A, which is then extracted and purified for further use .

化学反応の分析

Types of Reactions: Piericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Piericidin A .

科学的研究の応用

Piericidin A has a wide range of scientific research applications due to its unique biological activities :

作用機序

Piericidin A exerts its effects by inhibiting NADH dehydrogenase, thereby blocking electron transfer in the mitochondrial electron transport chain . This inhibition leads to the generation of reactive oxygen species and disruption of ATP synthesis . Piericidin A also inhibits photosystem II in plants, affecting light-dependent electron transfer . Additionally, it suppresses the up-regulation of glucose-regulated protein 78 in glucose-deprived, etoposide-resistant cells, leading to cell death.

類似化合物との比較

生物活性

Piericidin A, a microbial metabolite primarily produced by the actinomycete Streptomyces mobaraensis, is recognized for its diverse biological activities, particularly its role as an inhibitor of NADH:ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain. This compound has garnered attention for its potential applications in antimicrobial, insecticidal, and antitumor therapies.

Chemical Structure and Properties

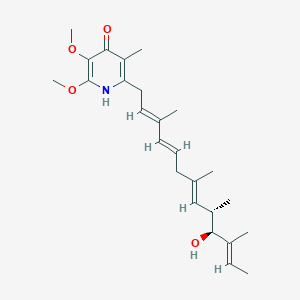

Piericidin A features a unique chemical structure characterized by a 4-pyridinol core linked to a methylated polyketide side chain. This structural similarity to coenzyme Q underpins its biological activity, particularly its competitive inhibition of complex I, which is crucial for cellular respiration and energy production.

Chemical Structure

| Component | Description |

|---|---|

| Core Structure | 4-pyridinol |

| Side Chain | Methylated polyketide |

| Molecular Formula | C25H34N2O5 |

Antimicrobial Activity

Piericidin A exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria and certain Gram-negative pathogens. The minimum inhibitory concentration (MIC) for piericidin A has been reported as low as 10 µg/mL against Chromobacterium violaceum, indicating potent antimicrobial efficacy .

Inhibition of Complex I

Piericidin A acts as a tight-binding inhibitor of complex I, demonstrating competitive inhibition with substrates such as ubiquinone. Research indicates that it binds at the ubiquinone-binding site, affecting the enzyme's activity and thus impacting cellular respiration . The binding affinity and inhibition kinetics have been characterized through cryo-electron microscopy studies, revealing detailed mechanisms of action .

Insecticidal Activity

The compound also demonstrates insecticidal properties. It has been utilized in agricultural applications to control pest populations due to its effectiveness against various insect species. The exact mechanisms by which piericidin A exerts its insecticidal effects are still under investigation but are believed to involve disruption of metabolic processes similar to its action on complex I .

Antitumor Activity

In addition to its antimicrobial and insecticidal properties, piericidin A has shown promise in antitumor applications. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . The ability to target metabolic pathways in tumor cells could provide a novel approach to cancer treatment.

Study on Quorum-Sensing Inhibition

A study highlighted the role of piericidin A as a quorum-sensing inhibitor, which is critical for bacterial communication and virulence factor production. It was found that piericidin A significantly reduced violacein production in Chromobacterium violaceum, showcasing its potential as an anti-virulence agent .

Impact on Tau Pathology

Research involving transgenic mice models indicated that piericidin A exacerbates tau pathology, suggesting that while it may have beneficial applications in certain contexts, it could also pose risks in neurodegenerative diseases . This duality underscores the importance of thorough investigation into the compound's effects across different biological systems.

特性

IUPAC Name |

2-[(2E,4E,7E,9S,10S,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,4,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-11,13,15,19,22,27H,12,14H2,1-8H3,(H,26,28)/b11-10+,16-13+,17-15+,18-9+/t19-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBCAUKNYXILZ-XOKLFHNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C/C=C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。